molecular formula C16H14ClNO3 B061528 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid CAS No. 175203-33-5

3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid

Cat. No.: B061528
CAS No.: 175203-33-5
M. Wt: 303.74 g/mol
InChI Key: QAZWGFGJOJFUGT-WOJGMQOQSA-N
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Description

3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is a chemical compound with the molecular formula C16H14ClNO3 It is known for its unique structure, which includes a chlorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3-aminomethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide
  • 3-[([[1-(4-Chlorophenyl)ethylideneamino]oxy)methyl]benzoic acid

Uniqueness

Compared to similar compounds, 3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is unique due to its specific structural features and reactivity. Its chlorophenyl group and benzoic acid moiety confer distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWGFGJOJFUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381275
Record name Maybridge1_004944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-33-5
Record name Maybridge1_004944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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